![molecular formula C23H33N3O3S B2800128 2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 892744-39-7](/img/structure/B2800128.png)
2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Indole derivatives are a significant class of compounds in medicinal chemistry . They are found in many important synthetic drug molecules and have been shown to bind with high affinity to multiple receptors, making them useful in developing new derivatives . The presence of the carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Molecular Structure Analysis
The indole molecule is a heterocyclic compound that has a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system of the molecule .Chemical Reactions Analysis
Amides can be hydrolyzed under acidic or basic conditions . Under acidic conditions, an amide heated with a dilute acid will form a carboxylic acid and ammonium ions . Under alkaline conditions, an amide heated with sodium hydroxide solution will give off ammonia gas and leave a solution containing a carboxylate .Physical And Chemical Properties Analysis
Most amides are solids at room temperature, and they generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Mechanism of Action
The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological target . In general, the presence of the carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Future Directions
properties
IUPAC Name |
2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3S/c1-16(2)26(17(3)4)23(28)14-25-13-21(19-9-5-6-10-20(19)25)30-15-22(27)24-12-18-8-7-11-29-18/h5-6,9-10,13,16-18H,7-8,11-12,14-15H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDSIRWAACULNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.